ethyl 2-(N-hydroxyamino)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(N-hydroxyamino)acetate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and a N-hydroxyamino group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N-hydroxyamino)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then purified through crystallization or distillation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(N-hydroxyamino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the N-hydroxyamino group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(N-hydroxyamino)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(N-hydroxyamino)acetate hydrochloride involves its interaction with molecular targets through its functional groups. The N-hydroxyamino group can form hydrogen bonds and coordinate with metal ions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence biological activities.
Comparison with Similar Compounds
Ethyl 2-(N-hydroxyamino)acetate hydrochloride can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(N-hydroxyamino)propionate hydrochloride: Similar structure but with a propionate moiety instead of an acetate moiety.
Properties
CAS No. |
1177811-48-1 |
---|---|
Molecular Formula |
C4H10ClNO3 |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
ethyl 2-(hydroxyamino)acetate;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2-8-4(6)3-5-7;/h5,7H,2-3H2,1H3;1H |
InChI Key |
XCCUTUVAQCJFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.